molecular formula C13H16BrNO2 B11832985 Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate

Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate

Cat. No.: B11832985
M. Wt: 298.18 g/mol
InChI Key: JARGFXOPAUWBNH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is a substituted azetidine derivative featuring a four-membered azetidine ring with three distinct functional groups:

  • A bromomethyl substituent at the 3-position, serving as a reactive handle for nucleophilic substitution or cross-coupling reactions.
  • A methyl ester at the 3-position, enhancing solubility and enabling further hydrolysis to carboxylic acids.

This compound is synthesized via alkylation or reductive amination strategies, as exemplified by methodologies involving methyl azetidine-3-carboxylate intermediates (e.g., coupling with bromomethylating agents) . Azetidines are increasingly valued in medicinal chemistry due to their conformational rigidity, which can improve target binding and metabolic stability compared to larger heterocycles like pyrrolidines . The bromomethyl group in this compound is particularly notable for its utility in structure-activity relationship (SAR) studies and prodrug development.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

JARGFXOPAUWBNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CN(C1)CC2=CC=CC=C2)CBr

Origin of Product

United States

Preparation Methods

Amination of Alkyl Acrylates

The synthesis begins with the amination of methyl 2-(bromomethyl)acrylate using benzylamine. In a representative procedure, equimolar quantities of methyl 2-(bromomethyl)acrylate and benzylamine react in dichloromethane at 0–25°C for 12–24 hours. The secondary amine intermediate forms via nucleophilic substitution, with yields exceeding 75% under optimized conditions.

Bromination and Cyclization

Subsequent bromination with N-bromosuccinimide (NBS) in carbon tetrachloride introduces the second bromomethyl group. Cyclization is then induced by treatment with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −50°C. The reaction’s low temperature favors kinetic control, producing the azetidine ring with minimal competing polymerization.

Key Data:

StepReagentsTemperatureYield
AminationBenzylamine, CH₂Cl₂0–25°C75–82%
BrominationNBS, CCl₄25°C68–73%
CyclizationLiHMDS, THF−50°C58–65%

This method’s efficiency relies on strict temperature control during cyclization to prevent ring-opening side reactions.

Epoxide Ring-Opening and Subsequent Functionalization

An alternative route exploits epoxide intermediates, as described in patents. The strategy involves:

Synthesis of Epichlorohydrin Derivatives

Epichlorohydrin reacts with benzylamine in cyclohexane at 20–50°C for 12–36 hours, forming 1-benzylazetidin-3-ol. The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon, yielding the azetidine alcohol in 60–70% yield after recrystallization.

Bromomethylation

The hydroxyl group of 1-benzylazetidin-3-ol is converted to a bromomethyl moiety using phosphorus tribromide (PBr₃) in dichloromethane. This step achieves 80–85% conversion but requires careful exclusion of moisture to avoid hydrobromic acid formation. Subsequent esterification with methyl chloroformate in the presence of triethylamine furnishes the target compound.

Comparative Analysis:

ParameterCyclization RouteEpoxide Route
Total Yield32–42%45–55%
Step Count34
ScalabilityModerateHigh

The epoxide route offers higher overall yields but demands stringent anhydrous conditions during bromomethylation.

Bromination of Hydroxymethyl Intermediates

A third approach, adapted from spirocyclic azetidine syntheses, involves brominating hydroxymethyl precursors:

Preparation of 3-(Hydroxymethyl)Azetidine

3,3-Bis(hydroxymethyl)-1-benzylazetidine is synthesized via acid-catalyzed cyclization of 2,2-bis(bromomethyl)-1,3-propanediol with benzylamine. The diol intermediate is treated with p-toluenesulfonic acid in benzene under Dean-Stark conditions to remove water, achieving 65–70% yield.

Selective Bromination

The hydroxymethyl group undergoes bromination using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane at 0°C. This method selectively substitutes one hydroxymethyl group, avoiding over-bromination. Final esterification with methyl chloroformate completes the synthesis.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0°C → 25°C

  • Yield: 60–68% after purification

Comparative Evaluation of Synthetic Routes

Efficiency and Practicality

  • Cyclization Route: Best for laboratories equipped for cryogenic reactions but limited by moderate yields.

  • Epoxide Route: Superior scalability and yield, though moisture-sensitive steps complicate large-scale production.

  • Bromination Route: Offers regioselectivity but requires multi-step precursor synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substituted Azetidines: Formed from nucleophilic substitution reactions.

    Carbonyl Compounds: Formed from oxidation reactions.

    Dehalogenated Products: Formed from reduction reactions.

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity

Research has indicated that derivatives of azetidine compounds exhibit antimicrobial properties. Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate can be transformed into various derivatives that may enhance its activity against bacterial strains. Studies have shown that azetidine derivatives can disrupt bacterial cell walls or inhibit essential enzymes, leading to their potential use as antibiotics .

2.2 Anticancer Properties

Azetidine derivatives are being investigated for their potential anticancer activities. This compound can serve as a precursor for synthesizing compounds that target cancer cell proliferation pathways. Preliminary studies suggest that modifications to the azetidine structure can lead to increased potency against specific cancer cell lines .

Synthetic Utility

3.1 Synthesis of Functionalized Compounds

This compound is utilized as a building block in the synthesis of more complex molecules. The bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups . This versatility is crucial in developing new pharmaceuticals and biologically active compounds.

3.2 Reaction Mechanisms

The compound can undergo various reactions, including:

  • Nucleophilic substitutions : The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to new azetidine derivatives.
  • Cyclization reactions : The azetidine ring can participate in cyclization processes, forming larger heterocyclic compounds with potential biological activities .

Case Studies

4.1 Synthesis of Novel Azetidine Derivatives

A study demonstrated the synthesis of multiple azetidine derivatives from this compound through nucleophilic substitution with different amines. The resulting compounds were screened for their antimicrobial and anticancer activities, showing promising results in inhibiting the growth of specific pathogens and cancer cells .

4.2 Development of Antiviral Agents

Another case study focused on modifying this compound to create antiviral agents targeting RNA viruses. By introducing specific functional groups through chemical transformations, researchers were able to enhance the compound's efficacy against viral replication .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The azetidine ring’s strain also makes it reactive, facilitating ring-opening reactions that can further modify molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight Key Features/Applications Reference
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate Chloromethyl instead of bromomethyl ~285.7 Lower reactivity in substitution reactions; reduced leaving-group ability compared to Br.
Methyl 1-benzhydrylazetidine-3-carboxylate Benzhydryl (diphenylmethyl) at 1-position 281.36 Enhanced steric hindrance; potential for altered pharmacokinetics.
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate tert-Butyl carbamate at 1-position; bromomethyl at 3-position ~278.2 Acid-labile protecting group; used in peptide synthesis.
Methyl 1-(4-(5-Phenyl-dihydroisoxazol)benzyl)azetidine-3-carboxylate Extended benzyl substituent with dihydroisoxazol Varies (~450–500) Sphingosine-1-phosphate receptor agonists; evaluated for multiple sclerosis treatment.
Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate Pyrrolidine ring (5-membered); trifluoromethyl 287.28 Increased ring flexibility; CF3 group enhances metabolic stability and electronegativity.
Bromomethyl vs. Chloromethyl ()
  • Bromomethyl : Higher leaving-group ability (Br⁻ vs. Cl⁻) makes it preferable for nucleophilic substitutions (e.g., Suzuki couplings, amine alkylations). This is critical in prodrug activation or linker conjugation in targeted therapies.
  • Chloromethyl : Less reactive but more cost-effective for stable intermediates.
Benzyl vs. Benzhydryl at 1-Position ()
  • Benzyl : Balances solubility and steric effects, ideal for intermediates requiring further functionalization.
Azetidine vs. Pyrrolidine Core ()
  • Azetidine (4-membered) : Conformational rigidity enhances binding affinity but may reduce synthetic accessibility.

Functional Group Transformations

  • Hydrolysis of Esters : The methyl ester in the target compound can be hydrolyzed to a carboxylic acid under basic conditions (e.g., LiOH/NaOH), enabling further coupling or salt formation .
  • Bromomethyl as a Synthetic Handle : The bromomethyl group facilitates the introduction of amines, thiols, or aryl groups via substitution or cross-coupling, as seen in the synthesis of S1P1 receptor agonists .

Biological Activity

Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is a synthetic organic compound notable for its unique azetidine structure, which includes a benzyl group and a bromomethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Chemical Formula : C12_{12}H16_{16}BrN\O2_2
  • Molecular Weight : Approximately 298.18 g/mol
  • Structure : The compound features an azetidine ring, a carboxylate group, and bromomethyl substituents, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of precursors and subsequent reactions to form the azetidine ring. The methods employed provide a versatile approach for creating this compound and its derivatives, which can be further modified to enhance biological activity.

This compound exhibits potential biological activities through various mechanisms:

  • Nucleophilic Substitution Reactions : The bromomethyl group can undergo nucleophilic substitution, allowing the compound to interact with biological nucleophiles such as amino acids or proteins.
  • Enzyme Interaction : The azetidine ring may facilitate interactions with enzymes or receptors, influencing metabolic pathways or cellular responses.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can exhibit various biological activities, including:

  • Antimicrobial Activity : Some azetidine derivatives have shown promise as antimicrobial agents by inhibiting bacterial growth.
  • Anticancer Properties : Certain studies suggest that azetidine derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

For example, a study on related azetidine compounds demonstrated their ability to inhibit specific cancer cell lines, showcasing their potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound within its class, we compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylateAzetidineContains chlorine instead of bromine, affecting reactivity
Benzyl 3-(aminomethyl)azetidine-1-carboxylateAzetidineFeatures an amino group, potentially increasing biological activity
Benzyl 3-(2-bromoethyl)azetidine-1-carboxylateAzetidineSimilar brominated structure; used for different synthetic applications

This table illustrates how variations in substituents can significantly influence the chemical properties and potential applications of azetidine derivatives.

Q & A

Basic: What are the critical steps in synthesizing Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate, and how is purity ensured?

Answer:
The synthesis typically involves:

  • Azetidine ring functionalization : Introduction of the benzyl group via nucleophilic substitution or reductive amination, followed by bromomethylation using reagents like N-bromosuccinimide (NBS) under controlled conditions .
  • Esterification : Methyl ester formation via reaction with methyl chloroformate or transesterification.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization are standard. Purity is confirmed by HPLC (≥95% purity) and 1H/13C NMR to detect residual solvents or by-products .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • 1H and 13C NMR : Key for confirming the azetidine ring structure, benzyl group (δ ~7.3 ppm for aromatic protons), bromomethyl (δ ~3.5–4.0 ppm for -CH2Br), and ester carbonyl (δ ~170 ppm in 13C) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 324.05 for C14H16BrNO2).
  • X-ray Crystallography : Resolves stereochemistry and confirms the 3D arrangement using SHELXL refinement (e.g., C–Br bond length ~1.93 Å) .

Basic: How should researchers handle stability and storage of this compound?

Answer:

  • Stability : The bromomethyl group is light- and moisture-sensitive. Decomposition via hydrolysis or elimination (e.g., HBr release) may occur under humid conditions.
  • Storage : Under inert atmosphere (argon) at –20°C in amber vials. Regular stability checks via TLC or NMR are advised to detect degradation (e.g., free -CH2OH formation) .

Advanced: What reaction pathways are enabled by the bromomethyl substituent in this compound?

Answer:
The -CH2Br group facilitates:

  • Nucleophilic Substitution (SN2) : Replacement with amines (e.g., piperazine) or thiols for functionalized azetidine derivatives .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysis) to introduce aryl/heteroaryl groups .
  • Photolabile Linkers : In prodrug design, bromine can be substituted with photocleavable groups (e.g., nitroveratryl) for controlled release .

Advanced: How might this compound serve as a precursor in medicinal chemistry?

Answer:

  • Bioisosteres : The azetidine ring mimics pyrrolidine in drug candidates, improving metabolic stability.
  • Prodrug Synthesis : Ester hydrolysis in vivo yields carboxylic acid derivatives with enhanced solubility (e.g., ACE inhibitors) .
  • Targeted Covalent Inhibitors : Bromomethyl substitution enables irreversible binding to cysteine residues in enzymes (e.g., kinases) .

Advanced: How should researchers resolve contradictions in synthetic yield or by-product formation?

Answer:

  • Reaction Optimization : Vary temperature (0°C to RT), solvent (DMF vs. THF), and stoichiometry (1.2–2.0 eq. brominating agent) to minimize di-brominated by-products .
  • Mechanistic Analysis : Use LC-MS to track intermediates. For example, over-bromination may occur if NBS is in excess, detected via [M+79]+ peaks .
  • Green Chemistry Approaches : Switch to flow chemistry for precise control of reaction time and reduced side reactions .

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